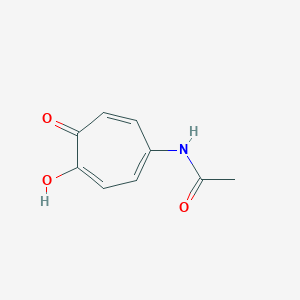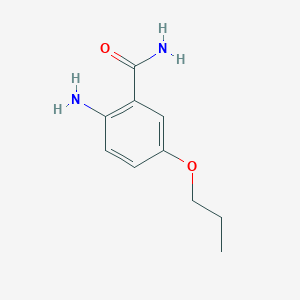![molecular formula C18H20O3 B8727009 1-[2-Hydroxy-4-(phenylmethoxy)-3-propylphenyl]ethanone](/img/structure/B8727009.png)
1-[2-Hydroxy-4-(phenylmethoxy)-3-propylphenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Benzyloxy-2’-hydroxy-3’-propylacetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a benzyloxy group at the 4’ position, a hydroxy group at the 2’ position, and a propyl group at the 3’ position on the acetophenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Benzyloxy-2’-hydroxy-3’-propylacetophenone can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for 4’-Benzyloxy-2’-hydroxy-3’-propylacetophenone typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
4’-Benzyloxy-2’-hydroxy-3’-propylacetophenone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetophenone core can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
科学的研究の応用
4’-Benzyloxy-2’-hydroxy-3’-propylacetophenone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4’-Benzyloxy-2’-hydroxy-3’-propylacetophenone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 4’-Benzyloxy-2’-hydroxy-3’-propylacetophenone include other substituted acetophenones, such as:
- 4’-Methoxy-2’-hydroxy-3’-propylacetophenone
- 4’-Ethoxy-2’-hydroxy-3’-propylacetophenone
- 4’-Benzyloxy-2’-hydroxy-3’-methylacetophenone
Uniqueness
4’-Benzyloxy-2’-hydroxy-3’-propylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C18H20O3 |
|---|---|
分子量 |
284.3 g/mol |
IUPAC名 |
1-(2-hydroxy-4-phenylmethoxy-3-propylphenyl)ethanone |
InChI |
InChI=1S/C18H20O3/c1-3-7-16-17(11-10-15(13(2)19)18(16)20)21-12-14-8-5-4-6-9-14/h4-6,8-11,20H,3,7,12H2,1-2H3 |
InChIキー |
DWXSLZFHRMZNIN-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















